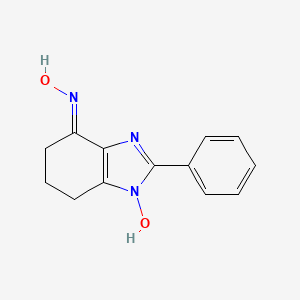![molecular formula C19H27NO3 B5910864 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as Dicoumarol, is a chemical compound that belongs to the coumarin family. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay. Dicoumarol has been used for many years as a laboratory tool for studying the coagulation pathway and has also been used in the treatment of thromboembolic disorders.
作用機序
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect.
Biochemical and Physiological Effects:
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to have anticoagulant effects in vitro and in vivo. It has also been shown to inhibit platelet aggregation and to have anti-inflammatory properties. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
実験室実験の利点と制限
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It is a potent inhibitor of vitamin K epoxide reductase, which makes it a valuable tool for studying the role of vitamin K in the coagulation pathway. However, its anticoagulant effects can also make it difficult to use in certain experiments, as it can interfere with the clotting of blood samples.
将来の方向性
There are several potential future directions for research on dicoumarol. One area of interest is the development of new anticoagulant drugs that are based on the structure of dicoumarol. Another area of interest is the investigation of the anti-inflammatory properties of dicoumarol, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of dicoumarol and its effects on the coagulation pathway.
合成法
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized by condensing salicylic aldehyde with acetic anhydride, followed by reaction with diisobutylamine and hydrolysis of the resulting imine. Alternatively, it can be synthesized by the reaction of 4-hydroxycoumarin with diisobutylamine and formaldehyde.
科学的研究の応用
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
特性
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKKCSHKDEUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)
